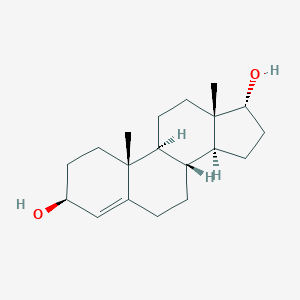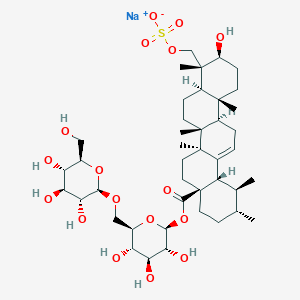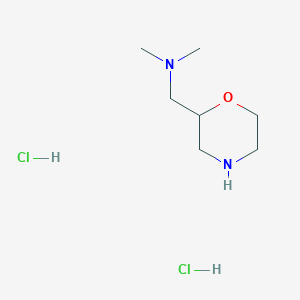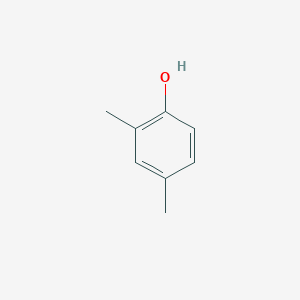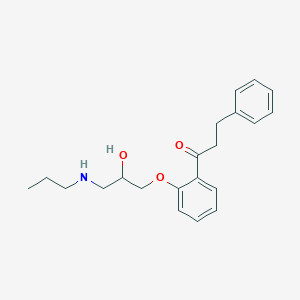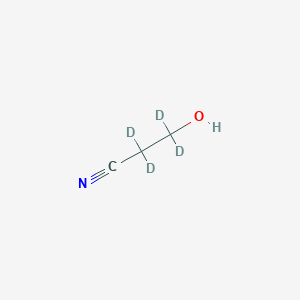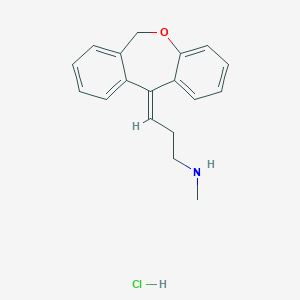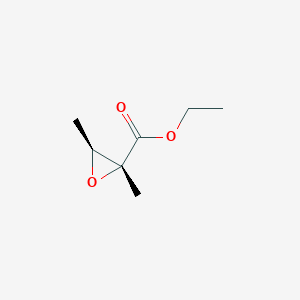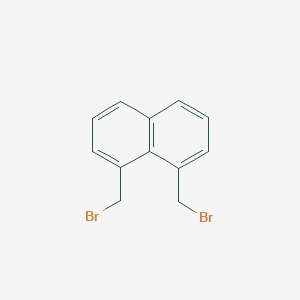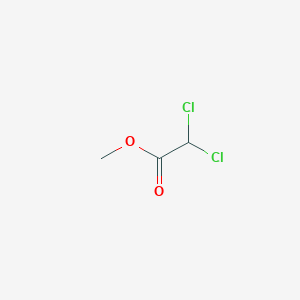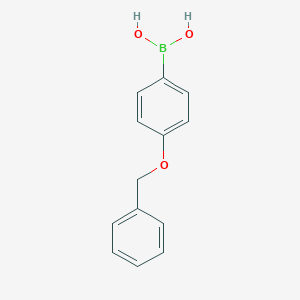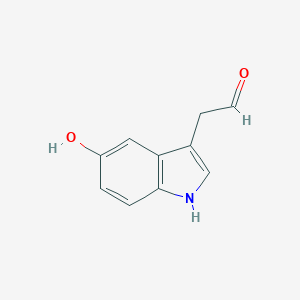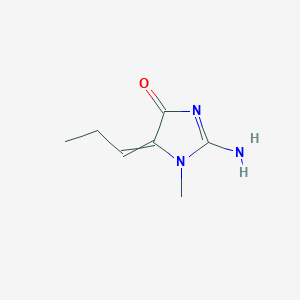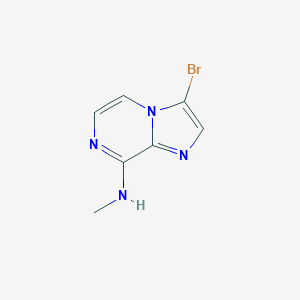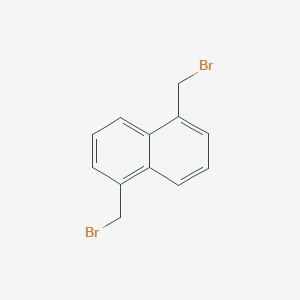
1,5-Bis(bromomethyl)naphthalene
説明
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves complex reactions where substituents like bromomethyl groups are introduced to the naphthalene core. For example, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) starts from 1,8-dibromonaphthalene, showcasing a method to synthesize bis(triarylmethyl) ethers that could relate to the preparation of bis(bromomethyl)naphthalenes (Saitoh, Yoshida, & Ichikawa, 2006).
Molecular Structure Analysis
The molecular structure of 1,5-Bis(bromomethyl)naphthalene and its derivatives can be studied through X-ray crystallography and spectroscopy. For example, compounds with bromomethyl and dibromomethyl substituents exhibit specific Br...Br contacts and C-H...Br hydrogen bonds, which are crucial for understanding the packing patterns in crystal structures (Kuś, Jones, Kusz, & Książek, 2023).
Chemical Reactions and Properties
Chemical reactions involving 1,5-Bis(bromomethyl)naphthalene derivatives are key to synthesizing a wide range of compounds. The reactivity of bis-halomethylated naphthalenes, for example, demonstrates their potential in forming crosslinking activity on DNA, suggesting a versatility in chemical synthesis and applications (Higashi, Uemura, Inami, & Mochizuki, 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are vital for understanding how 1,5-Bis(bromomethyl)naphthalene derivatives behave under different conditions. The synthesis and characterization of such compounds provide insights into their UV absorption, fluorescence emission properties, and stability, which are crucial for applications in material science (Yi et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different agents, define the applications and functionality of 1,5-Bis(bromomethyl)naphthalene derivatives. Understanding these properties is essential for designing novel compounds with specific functions, such as sensors or materials with unique optical properties (Doria et al., 2009).
科学的研究の応用
Synthesis of Charge Transfer Complexes : 1,5-Bis(bromomethyl)naphthalene is used in the synthesis of electron donor compounds, such as in the creation of 3,5-naphtho-1-telluracyclohexane. This process involves reactions with tellurium powder and sodium iodide (Singh, Khanna, & Kumar, 1980).
Investigation of Bent Aromatic Rings : This compound is utilized in the study of bent aromatic rings in naphthalene derivatives, as examined through X-ray crystallography and dynamic 1H NMR spectroscopy (Ashton et al., 1993).
Two-Photon Laser-Induced Reactions : 1,5-Bis(bromomethyl)naphthalene is a subject of study in two-photon chemistry, particularly in laser-induced reactions. Research in this area focuses on the formation of products like acenaphthene and explores the role of different excited states in these processes (Ouchi, Koga, & Adam, 1997).
Synthesis of Polymers : It's instrumental in the synthesis of polymers such as poly(1,5-naphthylene vinylene) and its copolymers. These polymers have applications in light-emitting diodes, and their photoluminescence properties are influenced by the composition of the polymers (Bai, Wu, & Shi, 2006).
Wavelength Dependence in Laser-Induced Bond Formation : The compound's response to excimer laser irradiation, displaying wavelength-dependent behavior in C-C bond formation, is another area of research. This study underscores the impact of selective excitation of the substrates (Ouchi & Yabe, 1992).
Study of C-Br...Br Interactions : The structures of various bromomethyl and dibromomethyl substituted benzenes and naphthalenes, including 1,5-Bis(bromomethyl)naphthalene, have been analyzed to understand their crystal packing patterns, which are primarily influenced by Br...Br contacts and C-H...Br hydrogen bonds (Kuś, Jones, Kusz, & Książek, 2023).
特性
IUPAC Name |
1,5-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUYTIFYQXOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495135 | |
| Record name | 1,5-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(bromomethyl)naphthalene | |
CAS RN |
21646-18-4 | |
| Record name | 1,5-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



